1-ethenoxydodecane;4-methyl-2H-benzotriazole
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Overview
Description
1-ethenoxydodecane;4-methyl-2H-benzotriazole is a compound that combines the properties of two distinct chemical groups: the long-chain ether (1-ethenoxydodecane) and the heterocyclic benzotriazole (4-methyl-2H-benzotriazole). Benzotriazoles are known for their stability and versatility, often used in various industrial applications, including corrosion inhibitors and UV stabilizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenoxydodecane;4-methyl-2H-benzotriazole typically involves the reaction of 1-ethenoxydodecane with 4-methyl-2H-benzotriazole under controlled conditions. The benzotriazole fragment is known for its excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of advanced purification techniques like chromatography ensures the separation of isomers and impurities .
Chemical Reactions Analysis
Types of Reactions
1-ethenoxydodecane;4-methyl-2H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzotriazole derivatives .
Scientific Research Applications
1-ethenoxydodecane;4-methyl-2H-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized as a corrosion inhibitor and UV stabilizer in various industrial products.
Mechanism of Action
The mechanism of action of 1-ethenoxydodecane;4-methyl-2H-benzotriazole involves its interaction with molecular targets through its benzotriazole moiety. The compound can form stable coordination complexes with metal ions, which is crucial for its role as a corrosion inhibitor . Additionally, its ability to stabilize radicals and act as an electron donor or acceptor contributes to its diverse chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
1H-benzotriazole: A simpler benzotriazole derivative with similar corrosion-inhibiting properties.
4-methyl-1H-benzotriazole: Similar to 1-ethenoxydodecane;4-methyl-2H-benzotriazole but lacks the long-chain ether group.
Uniqueness
This compound is unique due to its combination of a long-chain ether and a benzotriazole moiety. This dual functionality enhances its versatility and effectiveness in various applications, particularly in industrial settings where both corrosion inhibition and stability are required .
Properties
Molecular Formula |
C21H35N3O |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-ethenoxydodecane;4-methyl-2H-benzotriazole |
InChI |
InChI=1S/C14H28O.C7H7N3/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2;1-5-3-2-4-6-7(5)9-10-8-6/h4H,2-3,5-14H2,1H3;2-4H,1H3,(H,8,9,10) |
InChI Key |
BOIHWPREPJXNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC=C.CC1=CC=CC2=NNN=C12 |
Origin of Product |
United States |
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